Maleic anhydride-13C4

Overview

Description

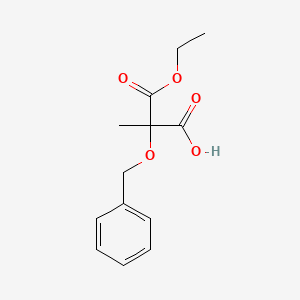

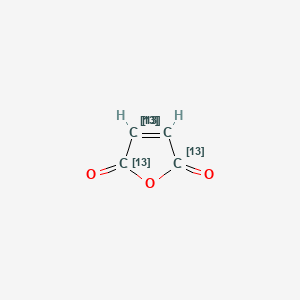

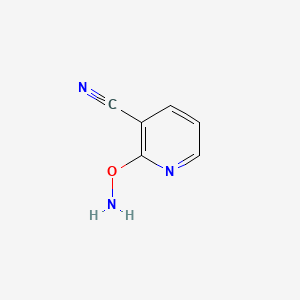

Maleic anhydride-13C4 is an isotope-labeled analog of maleic anhydride . Maleic anhydride appears as colorless crystalline needles, flakes, pellets, rods, briquettes, lumps, or a fused mass .

Synthesis Analysis

Methylmaleic (citraconic) and ethoxymaleic anhydrides labelled with 13C at C-4, and phenylmaleic anhydride labelled at C-1 were prepared in excellent yields from inexpensive starting materials . The methodology described here can be applied in a synthesis of a variety of substituted maleic anhydrides .Molecular Structure Analysis

The molecular formula of Maleic anhydride-13C4 is C4H2O3 . The structure is compact and particularly planar .Chemical Reactions Analysis

Maleic anhydride can participate in a variety of reactions due to its electron-deficient conjugated double bond and the cyclic anhydride functionality present. This activated double bond allows it to take part in Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions to generate poly-anhydride copolymers .Physical And Chemical Properties Analysis

Maleic anhydride-13C4 has a molecular weight of 102.028 g/mol . It is colorless and appears as crystalline needles, flakes, pellets, rods, briquettes, lumps, or a fused mass .Scientific Research Applications

Additives for Automotive Applications

Maleic anhydride is used as an additive in automotive applications. It contributes significantly to the industry by improving fuel efficiency, reducing engine wear, and ensuring compliance with local emission standards .

Fuel Additives

Maleic anhydride is used as a fuel additive to prevent internal corrosion of pipes and storage vessels, which is a significant problem due to the presence of free water in fuel . It also helps reduce energy consumption during pump operation and maintenance issues .

Coatings Technology

Maleic anhydride is widely used in coating technology. It finds applications in automotive and architectural coatings, antimicrobial and anti-adhesive coatings . It contributes to the functionality of various components of coatings such as pigments, binders, rheology modifiers, dispersants, and biocides .

Binders: Alkyd Resins

In the field of coatings, maleic anhydride is used in the production of alkyd resins, which are the reaction product of fatty acids, polyols, and dibasic acids . When the applied coating resin is exposed to air, the corresponding film undergoes an auto-oxidative drying process .

Production of Polyester Resins

Maleic anhydride is used in the production of unsaturated polyester resins . These resins find applications in a wide range of commercial products.

Synthesis of Metal-Polymer Composites

Maleic anhydride is used in the synthesis of metal-polymer composites . These composites have unique properties and find applications in various industries.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2,3,4,5-13C4)furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYJFEHAWHCUMM-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=O)O[13C]1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745839 | |

| Record name | (~13~C_4_)Furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.028 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Maleic anhydride-13C4 | |

CAS RN |

1161736-58-8 | |

| Record name | (~13~C_4_)Furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1161736-58-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanoic acid, 3-[(carboxymethyl)amino]-2-hydroxy- (9CI)](/img/no-structure.png)

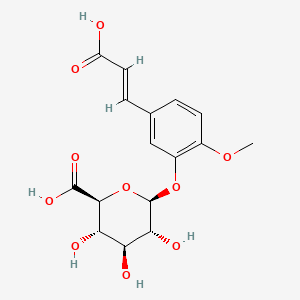

![(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586554.png)